

# Pharmacokinetic Profile of Bencycloquidium Bromide in Healthy Volunteers: Application Notes and Protocols

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Compound of Interest		
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This document provides a detailed overview of the pharmacokinetic properties of **Bencycloquidium bromide** (BCQB), a novel selective muscarinic M1/M3 receptor antagonist. The data and protocols are compiled from clinical studies in healthy volunteers to support further research and development. BCQB is under investigation for the treatment of rhinorrhea in rhinitis and as a potential therapy for Chronic Obstructive Pulmonary Disease (COPD).[1][2]

## **Quantitative Pharmacokinetic Data**

The pharmacokinetic parameters of **Bencycloquidium bromide** have been evaluated in healthy Chinese subjects following both intranasal and inhalation administration. The key findings from these studies are summarized below.

#### **Intranasal Administration**

A first-in-human study assessed the pharmacokinetics of intranasally administered BCQB in single and multiple-dose regimens.[1][3]

Table 1: Pharmacokinetic Parameters of Single Intranasal Doses of **Bencycloquidium Bromide** in Healthy Chinese Subjects[1]



Parameter	45 μg (n=10)	90 μg (n=10)	180 μg (n=10)
Cmax (pg/mL)	35.5 ± 14.5	75.9 ± 32.7	148.6 ± 63.4
AUC0-t (pg·h/mL)	134.8 ± 45.1	297.2 ± 109.8	586.3 ± 201.7
AUC0-∞ (pg·h/mL)	145.5 ± 47.9	316.8 ± 116.5	615.1 ± 210.9
t½ (h)	8.1 ± 2.4	8.9 ± 2.1	8.5 ± 2.3
Tmax (min)	8.0 (5.0 - 15.0)	8.0 (5.0 - 20.0)	8.0 (5.0 - 15.0)
CL/F (L/h)	328.9 ± 99.7	303.4 ± 93.9	311.9 ± 98.6

Data are presented as mean ± SD, except for Tmax which is median (range). Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; Tmax: Time to reach Cmax; CL/F: Apparent total clearance.

Following single intranasal doses, BCQB was rapidly absorbed, with the maximum plasma concentration being reached in approximately 8 minutes.[1][3] The Cmax and AUC increased proportionally with the dose, and the elimination half-life was consistent across the different doses.[1][3]

Table 2: Pharmacokinetic Parameters of Multiple Intranasal Doses of **Bencycloquidium Bromide** (120 μg, three times daily for 5 days) in Healthy Chinese Subjects (n=10)[1]

Parameter	Day 1	Day 5
Cmax (pg/mL)	98.9 ± 40.1	120.5 ± 45.3
AUC0-τ (pg·h/mL)	370.1 ± 135.8	465.8 ± 169.7
t½ (h)	8.7 ± 2.5	8.6 ± 2.3
Tmax (min)	8.0 (5.0 - 15.0)	8.0 (5.0 - 15.0)
Rac (AUC)	-	1.26 ± 0.19



Data are presented as mean  $\pm$  SD, except for Tmax which is median (range). AUC0- $\tau$ : Area under the plasma concentration-time curve during a dosing interval at steady state; Rac (AUC): Accumulation ratio based on AUC.

Steady state was achieved within 3 days of three-times-daily dosing.[1][3] A slight accumulation was observed after multiple doses, with an accumulation ratio of 1.26.[1][3][4]

#### **Inhalation Administration**

The safety, tolerability, and pharmacokinetics of inhaled BCQB were assessed in healthy subjects using a pressurized metered-dose inhaler (pMDI).[2][5]

Table 3: Pharmacokinetic Parameters of Single Inhaled Doses of **Bencycloquidium Bromide** in Healthy Subjects (n=12)[2]

Parameter	250 µg	750 µg	2000 µg
Cmax (pg/mL)	108.8 ± 44.8	310.1 ± 123.5	830.3 ± 330.1
AUC0-t (pg·h/mL)	430.4 ± 150.1	1285.1 ± 450.2	3450.7 ± 1201.3
t½ (h)	9.8 ± 2.1	10.5 ± 2.5	11.2 ± 2.8
Tmax (min)	5.0 (5.0 - 10.0)	5.0 (5.0 - 10.0)	10.0 (5.0 - 10.0)

Data are presented as mean ± SD, except for Tmax which is median (range).

Table 4: Pharmacokinetic Parameters of Multiple Inhaled Doses of **Bencycloquidium Bromide** in Healthy Subjects (n=12)[2]

Regimen	Rac (Cmax)	Rac (AUC)
750 μ g/day (administered as 250 μg three times a day)	2.50	3.49
1000 μ g/day (administered as 250 μg four times a day)	2.23	3.44

Rac: Accumulation ratio.



Inhaled BCQB was rapidly absorbed, with peak plasma concentrations achieved within 5 to 10 minutes.[2][5] Repeated inhalation led to a degree of accumulation.[2][5] Approximately 4% of the administered dose was excreted unchanged in the urine, suggesting that liver metabolism is the primary route of biotransformation.[2][5]

# **Experimental Protocols**

The following sections detail the methodologies employed in the pharmacokinetic studies of **Bencycloquidium bromide**.

## Study Design for Intranasal Administration[1][4]

A single-center, open-label, first-in-human study was conducted in healthy Chinese subjects. The trial consisted of four parts:

- Single-Dose Escalation (Safety and Tolerability): Subjects received single intranasal doses of BCQB ranging from 45 μg to 450 μg.
- Multiple-Dose Escalation (Safety and Tolerability): Subjects received intranasal doses of 120
  µg or 150 µg three times daily for 15 days.
- Single-Dose Pharmacokinetics: A randomized, parallel-group design was used to evaluate the pharmacokinetics of single intranasal doses of 45  $\mu$ g, 90  $\mu$ g, and 180  $\mu$ g.
- Multiple-Dose Pharmacokinetics: Ten subjects received 120 µg of BCQB three times daily for 5 days, with a final single dose on day 7.

#### **Inclusion Criteria:**

- Healthy Chinese male and female subjects.
- Age: 18-45 years.
- Body Mass Index (BMI): 19-24 kg/m<sup>2</sup>.

#### **Exclusion Criteria:**

History of clinically significant diseases.



- Use of any medication within two weeks prior to the study.
- Smoking or alcohol consumption.

Blood Sampling: For the single-dose pharmacokinetic study, venous blood samples were collected at pre-dose and at 0.083, 0.167, 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, 24, and 36 hours post-dose. For the multiple-dose study, blood samples were collected at similar time points after the first dose on day 1 and after the first dose on day 5.

## Study Design for Inhalation Administration[2][5]

Randomized, double-blind, placebo-controlled, dose-escalating studies were conducted in healthy subjects. The study included:

- Single-Ascending-Dose (SAD) and Multiple-Ascending-Dose (MAD) Tolerability Studies: Seventy-two subjects were assigned in a 3:1 ratio (BCQB:placebo) to seven single-dose cohorts (125 μg to 2000 μg) and two multiple-dose cohorts (1500 μ g/day and 2000 μ g/day ).
- Single- and Multiple-Dose Pharmacokinetic Studies: Twelve subjects participated in a three-way crossover study receiving single doses of 250  $\mu$ g, 750  $\mu$ g, and 2000  $\mu$ g. Subsequently, the same subjects received multiple doses of 750  $\mu$  g/day and 1000  $\mu$  g/day for 7 days.

Blood Sampling: Blood samples for pharmacokinetic analysis were collected at pre-dose and at specified time points post-inhalation.

## **Bioanalytical Method**

Plasma concentrations of **Bencycloquidium bromide** were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]

- Sample Preparation: Solid-phase extraction.
- Chromatographic Separation: Hedera ODS-2 C18 column with a mobile phase of acetonitrile and 10 mmol/L ammonium acetate containing 0.2% acetic acid (33:67, v/v).
- Detection: Mass spectrometry in positive electrospray ionization (ESI) mode.



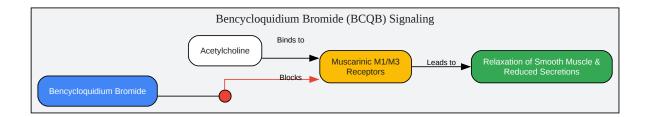
• Lower Limit of Quantification (LLOQ): 2 pg/mL.

#### **Pharmacokinetic and Statistical Analysis**

Pharmacokinetic parameters were calculated using non-compartmental methods. Statistical analyses were performed to assess dose proportionality and other pharmacokinetic characteristics.

# **Mechanism of Action and Experimental Workflow**

**Bencycloquidium bromide** is a selective antagonist of muscarinic M1 and M3 receptors.[1][7] [8] This selectivity is advantageous as it spares M2 cardiac receptors, potentially reducing the risk of cardiovascular side effects that have been associated with less selective muscarinic antagonists.[1] The mechanism of action involves blocking the action of acetylcholine at these receptors, which leads to the relaxation of smooth muscles and a reduction in secretions in the respiratory and gastrointestinal tracts.[7]

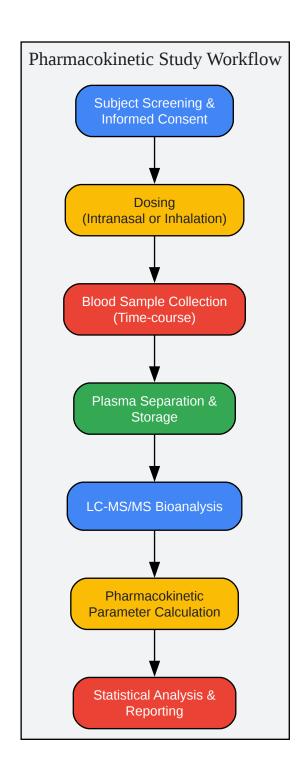


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Bencycloquidium Bromide's antagonistic action on muscarinic receptors.

The workflow for a typical pharmacokinetic clinical trial of **Bencycloquidium bromide** is outlined below.





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A generalized workflow for a pharmacokinetic clinical trial.

# **Safety and Tolerability**



In the clinical trials conducted in healthy volunteers, **Bencycloquidium bromide** was found to be safe and well-tolerated when administered via both intranasal and inhalation routes at the tested doses.[1][2][3] Most adverse events were mild and of limited duration.[1][3] No serious adverse events or deaths were reported, and there were no clinically significant changes in vital signs, ECG recordings, or clinical laboratory parameters.[1][3]

#### Conclusion

The pharmacokinetic profile of **Bencycloquidium bromide** in healthy volunteers demonstrates rapid absorption and predictable dose-proportional exposure for both intranasal and inhalation routes. The compound has a favorable safety and tolerability profile. These findings support the continued clinical development of **Bencycloquidium bromide** for the treatment of rhinorrhea in rhinitis and potentially for COPD.[1][2] Further investigations in patient populations are warranted to establish the clinical efficacy and long-term safety of this novel muscarinic receptor antagonist.[1]

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